2-(Azetidin-3-yl)pentan-3-one

Catalog No.
S15864443
CAS No.
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Azetidin-3-yl)pentan-3-one

Product Name

2-(Azetidin-3-yl)pentan-3-one

IUPAC Name

2-(azetidin-3-yl)pentan-3-one

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-3-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

NFUWLWSQSZRPFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C1CNC1

2-(Azetidin-3-yl)pentan-3-one is a heterocyclic organic compound characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing structure. Its molecular formula is C8H15NOC_8H_{15}NO, with a molecular weight of 141.21 g/mol. The compound's structure includes a ketone functional group at the 3-position of a pentane chain, along with an azetidine substituent at the 2-position. This unique arrangement contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

, including:

  • Oxidation: The ketone group can be oxidized to form corresponding oxides or carboxylic acids.
  • Reduction: Under reducing conditions, the ketone can be converted to an alcohol.
  • Substitution Reactions: The azetidine ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents for these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The specific conditions (temperature, pressure) will influence the yield and selectivity of these reactions

Several synthetic routes have been developed for the preparation of 2-(Azetidin-3-yl)pentan-3-one:

  • Aza-Michael Addition: This method involves the addition of azetidine derivatives to α,β-unsaturated carbonyl compounds, which can lead to the formation of the desired ketone.
  • Cyclization Reactions: Starting materials containing both carbonyl and amine functionalities can undergo cyclization to form the azetidine ring while simultaneously installing the ketone group.

The applications of 2-(Azetidin-3-yl)pentan-3-one are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may have pharmaceutical relevance.
  • Organic Synthesis: The compound is valuable in synthetic pathways where azetidine derivatives are required.
  • Research Tool: Its unique structure allows it to be used in biological studies to understand enzyme interactions and cellular processes .

Interaction studies involving 2-(Azetidin-3-yl)pentan-3-one have indicated potential binding affinities with various biological targets. These studies typically employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding interactions with proteins or enzymes. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its use in drug design .

Similar compounds to 2-(Azetidin-3-yl)pentan-3-one include:

  • 1-(Azetidin-3-yl)pentan-3-one (CAS#: 2138166-47-7)
    • Similar structure but differs in the positioning of the azetidine ring.
  • 2-(Azetidin-3-yl)-4-methylpentan-3-one
    • Contains an additional methyl group at the 4-position, affecting its steric properties.

Unique Characteristics

What sets 2-(Azetidin-3-yl)pentan-3-one apart from these similar compounds is its specific combination of structural features—particularly the positioning of the azetidine ring relative to the ketone group—which influences its reactivity and biological activity. This uniqueness may offer distinct advantages in synthetic applications and biological interactions compared to its analogs .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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